REACTION_CXSMILES
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[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.[CH2:11]1[O:19][C:18]2[CH:17]=[CH:16][C:15]([N:20]=[C:21]=[O:22])=[CH:14][C:13]=2[O:12]1>C1C=CC=CC=1>[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH:6][C:21]([NH:20][C:15]3[CH:16]=[CH:17][C:18]4[O:19][CH2:11][O:12][C:13]=4[CH:14]=3)=[O:22])=[CH:4][C:3]=2[O:2]1
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Name
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|
Quantity
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0.35 g
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Type
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reactant
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Smiles
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C1OC=2C=C(N)C=CC2O1
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Name
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|
Quantity
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0.4 g
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Type
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reactant
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Smiles
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C1OC=2C=C(C=CC2O1)N=C=O
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The precipitate formed
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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washed with benzene
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Type
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CUSTOM
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Details
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then dried
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Type
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CUSTOM
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Details
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to give pure DC-0076B (0.697 g, 95%) as a pale brown solid
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Name
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Type
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|
Smiles
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C1OC=2C=C(C=CC2O1)NC(=O)NC1=CC2=C(C=C1)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |